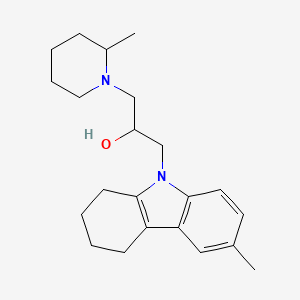![molecular formula C21H14ClN3O4 B11570814 4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11570814.png)
4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Imidazolidinone Core: This step involves the reaction of 4-chlorobenzaldehyde with glycine to form the imidazolidinone ring.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction with a suitable pyrrole derivative.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone or pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学研究应用
4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: A simpler analog that lacks the imidazolidinone and chlorophenyl groups.
Indole Derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid is unique due to its combination of aromatic, pyrrole, and imidazolidinone structures, which confer distinct chemical and biological properties .
属性
分子式 |
C21H14ClN3O4 |
|---|---|
分子量 |
407.8 g/mol |
IUPAC 名称 |
4-[2-[(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H14ClN3O4/c22-14-5-9-16(10-6-14)25-19(26)18(23-21(25)29)12-17-2-1-11-24(17)15-7-3-13(4-8-15)20(27)28/h1-12H,(H,23,29)(H,27,28)/b18-12+ |
InChI 键 |
LGGQLLZWDFVEOL-LDADJPATSA-N |
手性 SMILES |
C1=CN(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O |
规范 SMILES |
C1=CN(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11570742.png)
![3-chloro-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11570744.png)
![8-methyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11570745.png)
![3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11570749.png)
![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B11570750.png)

![2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11570754.png)
![N-(5-chloro-2-methylphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570763.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11570771.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11570779.png)
![2,5-dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline](/img/structure/B11570786.png)
![6-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570793.png)
![2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-propoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570807.png)
![7-Fluoro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570809.png)
